![molecular formula C8H6ClNO B1583582 2-(2-Chlorophenoxy)acetonitrile CAS No. 43111-31-5](/img/structure/B1583582.png)
2-(2-Chlorophenoxy)acetonitrile
Overview
Description
2-(2-Chlorophenoxy)acetonitrile is an organic compound with the molecular formula C8H6ClNO. It is characterized by the presence of a chloro group and a cyano group attached to a phenoxy ring. This compound is known for its applications in various chemical processes and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chlorophenoxy)acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorophenol with chloroacetonitrile in the presence of a base. The reaction typically proceeds as follows:
Reactants: 2-chlorophenol and chloroacetonitrile.
Catalyst/Base: Sodium hydroxide or potassium carbonate.
Solvent: Acetone or ethanol.
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
The reaction yields this compound as the main product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.
Oxidation: The phenoxy ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide at reflux temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Nucleophilic Substitution: Substituted phenoxyacetonitriles.
Hydrolysis: Phenoxyacetic acids or amides.
Oxidation: Phenoxyquinones or other oxidized phenolic compounds.
Scientific Research Applications
2-(2-Chlorophenoxy)acetonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)acetonitrile involves its interaction with specific molecular targets. The chloro and cyano groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to altered enzyme activity and downstream effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetonitrile: Similar structure but with the chloro group in the para position.
2-(2-Bromophenoxy)acetonitrile: Bromine substituent instead of chlorine.
2-(2-Methylphenoxy)acetonitrile: Methyl group instead of chlorine.
Uniqueness
2-(2-Chlorophenoxy)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. The ortho-chloro group enhances its nucleophilicity and potential for diverse chemical transformations compared to its para-substituted analogs .
Properties
IUPAC Name |
2-(2-chlorophenoxy)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJGSQLKHGQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334560 | |
Record name | 2-(2-Chlorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43111-31-5 | |
Record name | 2-(2-Chlorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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